molecular formula C21H22N2O3 B2692419 N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide CAS No. 879477-63-1

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide

Cat. No.: B2692419
CAS No.: 879477-63-1
M. Wt: 350.418
InChI Key: LISIPRGCCYAYOB-UHFFFAOYSA-N
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Description

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a methoxyphenyl group, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, where the quinoline derivative is reacted with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-ethyl-3-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide
  • N-[1-ethyl-3-(4-chlorophenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide
  • N-[1-ethyl-3-(4-nitrophenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide

Uniqueness

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This methoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy and selectivity compared to similar compounds.

Properties

IUPAC Name

N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-18(24)22-21-19(14-10-12-15(26-3)13-11-14)20(25)16-8-6-7-9-17(16)23(21)5-2/h6-13H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISIPRGCCYAYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1CC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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